molecular formula C11H15Cl2F3N2 B13592135 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride

Cat. No.: B13592135
M. Wt: 303.15 g/mol
InChI Key: SDAKRCANTVSKIK-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H15Cl2F3N2 It is a derivative of pyridine, characterized by the presence of a piperidine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Properties

Molecular Formula

C11H15Cl2F3N2

Molecular Weight

303.15 g/mol

IUPAC Name

2-piperidin-4-yl-5-(trifluoromethyl)pyridine;dihydrochloride

InChI

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-1-2-10(16-7-9)8-3-5-15-6-4-8;;/h1-2,7-8,15H,3-6H2;2*1H

InChI Key

SDAKRCANTVSKIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)C(F)(F)F.Cl.Cl

Origin of Product

United States

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